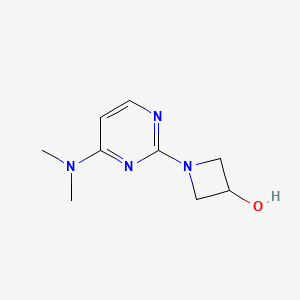

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines and pyrimidines It features a unique structure combining a pyrimidine ring substituted with a dimethylamino group and an azetidine ring with a hydroxyl group

Preparation Methods

The synthesis of 1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-dimethylaminopyrimidine.

Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions. For instance, starting from a suitable precursor, the azetidine ring can be formed through intramolecular cyclization.

Hydroxyl Group Introduction: The hydroxyl group on the azetidine ring can be introduced through selective hydroxylation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form reduced derivatives.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: It is investigated for its properties in the development of new materials, including polymers and coatings.

Chemical Biology: The compound is used as a tool to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The dimethylamino group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The hydroxyl group on the azetidine ring may also participate in hydrogen bonding, enhancing the compound’s binding affinity. Pathways involved include inhibition or activation of specific enzymes, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol can be compared with other similar compounds such as:

2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core but differ in their substituents, leading to variations in their biological activities.

Azetidine Derivatives: Compounds with different substituents on the azetidine ring can exhibit distinct chemical and biological properties.

Biological Activity

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol (CAS Number: 2167118-57-0) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a dimethylaminopyrimidine moiety with an azetidin-3-ol functional group, which may influence its pharmacological properties.

The molecular formula of this compound is C9H14N4O, with a molecular weight of 194.23 g/mol. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H14N4O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 2167118-57-0 |

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, potentially including various enzymes and receptors involved in cellular signaling pathways. The dimethylamino group may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Inhibition Studies

Inhibitory assays are crucial for understanding the potential therapeutic applications of this compound. For example, studies have demonstrated that related pyrimidine compounds can inhibit tyrosine kinases, which play a pivotal role in cancer cell signaling. The IC50 values for these compounds often fall within the nanomolar range, indicating potent biological activity.

Case Studies and Research Findings

- Antiproliferative Effects : A study investigated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines. Results indicated that certain derivatives led to significant cell cycle arrest and apoptosis induction, suggesting that this compound could exhibit similar effects due to its structural similarities.

- Kinase Inhibition : Another research effort focused on the kinase inhibition properties of pyrimidine-based compounds. The findings suggested that modifications in the pyrimidine ring could enhance binding affinity to target kinases, which may also apply to this compound.

- Selectivity and Toxicity : A comparative study highlighted the selectivity of certain pyrimidine derivatives against cancer cells versus normal cells, indicating a favorable safety profile. This aspect is critical for drug development as it suggests potential for reduced side effects when used therapeutically.

Properties

IUPAC Name |

1-[4-(dimethylamino)pyrimidin-2-yl]azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12(2)8-3-4-10-9(11-8)13-5-7(14)6-13/h3-4,7,14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHHNRJKDVMBBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.